Ethyl 3-hydrazinylbenzoate
Overview
Description
Ethyl 3-hydrazinylbenzoate, also known as EHB, is a chemical compound used as a reagent in organic synthesis. It is a useful research chemical . The empirical formula is C9H13ClN2O2 and the molecular weight is 216.66 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a benzoate group, which is further substituted with a hydrazine group . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3
.
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.197g/cm^3, a boiling point of 330.4°C at 760 mmHg, and a refractive index of 1.595 . The vapor pressure is 0.000167mmHg at 25°C .
Scientific Research Applications
1. Photonic Applications
Ethyl 3-hydrazinylbenzoate and its derivatives exhibit significant potential in the field of photonics. For instance, certain hydrazone derivatives show promising third-order nonlinear optical properties, which are crucial for applications in photonic devices. These properties include high nonlinear optical behavior and reverse saturable absorption, making them suitable for use in materials like PMMA (poly (methyl methacrylate)) for optical limiting applications (Nair et al., 2022).
2. Synthesis of Fused Heterocyclic Compounds
The versatility of this compound in organic synthesis is notable. It is used as a reagent for the synthesis of various fused heterocyclic compounds, such as 3-aminopyranones, quinolizin-4-ones, and pyrimidin-4-ones. These compounds have been synthesized with notable yields, demonstrating the reagent's efficiency and potential for creating complex organic structures (Soršak et al., 1998).
3. Nonlinear Optical Properties
This compound derivatives also show potential in the study of nonlinear optical (NLO) properties. These properties are critical for the development of new materials for technological applications. Computational and experimental studies on thiazole derivatives of this compound indicate significant NLO character, suggesting their use in optoelectronic applications (Haroon et al., 2019).
4. Anticancer Activity
Research has shown that novel hydrazide-hydrazones derived from ethyl paraben (a related compound) exhibit anticancer activity. These compounds have been evaluated for their cytotoxic activity on liver cancer cell lines, showing promising results as potential anticancer agents. This highlights the therapeutic applications of this compound derivatives in medicine (Han et al., 2020).
5. Organic Material Synthesis
This compound is used in the synthesis of various organic materials, such as 1,3,4-oxadiazolines, which possess significant biological activities like antibacterial and antifungal effects. These synthesized derivatives showcase the compound's role in creating biologically active materials (Jun-fu et al., 2006).
Safety and Hazards
Ethyl 3-hydrazinylbenzoate is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 3-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYIMGJWDNBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617129 | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-87-9 | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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